Bafilomycin D - 98813-13-9

Bafilomycin D

Catalog Number: EVT-383159
CAS Number: 98813-13-9
Molecular Formula: C35H56O8
Molecular Weight: 604.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one" represents a complex molecule with potential applications in various fields. This comprehensive analysis will explore the synthesis, mechanism of action, and applications of this compound and related analogues, drawing from the latest research findings.

Applications in Various Fields

Herbicide Development

The synthesis of HPPD inhibitors has led to the discovery of compounds with herbicidal activity. One such compound, II-13, has shown high, broad-spectrum, and postemergent herbicidal activity, as well as good crop safety in maize and canola, suggesting its potential as a commercial herbicide1.

Pharmacology

In the field of pharmacology, selective neuropeptide Y Y5 receptor antagonists have been developed, which could be used to manage obesity by modulating appetite2. Additionally, compounds that do not bind to cardiac steroid receptors but can inhibit digoxin-induced cardiac effects have been synthesized, offering a novel approach to treating digoxin toxicity5.

Cancer Treatment

Several synthesized compounds have been evaluated for their antitumor activity. For example, dihydropyrimidine derivatives have shown activity against colon cancer stem cells, with one compound, DHP-5, demonstrating an inhibitory effect on tumor growth in a mouse model4. Other synthesized derivatives have shown significant anticancer activity against various cancer cell lines, with some triggering apoptosis and interfering with tubulin polymerization10.

Antioxidant Development

Molecular combinations of antioxidants have been designed, yielding compounds with potent radical scavenging activities. These compounds could be used to prevent damage in pathological events involving free radical damage9.

Source

Bafilomycin D is typically isolated from the fermentation of Kitasatospora setae and other related microbial species. The biosynthetic pathways leading to bafilomycin production involve complex enzymatic processes that include polyketide synthases and various tailoring enzymes that modify the core structure of the compound during its synthesis .

Classification

Bafilomycin D falls under the classification of macrolide antibiotics. It is structurally related to other bafilomycins, such as bafilomycin A1, which are characterized by their large 16-membered lactone rings. These compounds are known for their ability to disrupt proton transport across membranes by inhibiting vacuolar ATPases, thereby affecting cellular pH homeostasis and nutrient uptake .

Synthesis Analysis

Methods

The biosynthesis of bafilomycin D involves a series of enzymatic reactions catalyzed by polyketide synthases. The initial steps include the assembly of a polyketide backbone through a modular approach involving multiple enzyme domains. Key enzymes involved in this process include:

  • Polyketide Synthases: These enzymes catalyze the condensation of malonyl-CoA units to form the polyketide chain.
  • Tailoring Enzymes: Following polyketide synthesis, specific enzymes modify the structure, adding functional groups or altering stereochemistry.

Recent studies have elucidated genetic clusters responsible for bafilomycin biosynthesis, highlighting the roles of various open reading frames in encoding essential enzymes .

Technical Details

The synthesis process can be optimized through genetic manipulation to enhance yields. For instance, overexpression of certain genes within the biosynthetic cluster has been shown to significantly increase production levels in engineered strains .

Molecular Structure Analysis

Structure

Bafilomycin D features a complex molecular structure characterized by a 16-membered macrolide ring with multiple stereocenters. The presence of a conjugated diene system contributes to its biological activity.

Data

The molecular formula for bafilomycin D is C₁₆H₁₉O₄, and its molecular weight is approximately 285.32 g/mol. Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry has provided insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

Bafilomycin D undergoes various chemical transformations during its biosynthesis. These include:

  • Adenylation: The incorporation of fumarate into the structure through an adenylation reaction catalyzed by specific transferases.
  • Amidation: Formation of amide bonds between different molecular fragments, which is critical for final product formation.

Technical Details

The elucidation of these reactions has been achieved through biochemical assays and genetic studies that identify specific enzymes involved in each step of the biosynthetic pathway .

Mechanism of Action

Process

Bafilomycin D exerts its pharmacological effects primarily through inhibition of vacuolar ATPase activity. This inhibition disrupts proton gradients across cellular membranes, leading to altered pH levels within organelles and ultimately affecting cellular metabolism.

Data

Research indicates that bafilomycin D binds to the V0 domain of vacuolar ATPase, preventing proton translocation and ATP hydrolysis. This mechanism has implications for both antifungal activity and potential applications in cancer therapy by inducing apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bafilomycin D typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Bafilomycin D is stable under acidic conditions but may degrade under prolonged exposure to light or basic environments.
  • Melting Point: The melting point ranges around 120-130 °C depending on purity.

Relevant analyses such as high-performance liquid chromatography have been employed to assess purity and concentration during synthesis and extraction processes .

Applications

Scientific Uses

Bafilomycin D has several important applications in scientific research:

  • Antifungal Research: It serves as a model compound for studying mechanisms of antifungal action against pathogenic fungi.
  • Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
  • Cell Biology Studies: Researchers utilize bafilomycin D to investigate cellular processes involving vacuolar ATPase and intracellular pH regulation.
Introduction to Bafilomycin D

Historical Discovery and Taxonomic Origins in Streptomyces spp.

Bafilomycin D was first isolated in 1985 from Streptomyces griseus strain DSM 2608 (previously designated TÜ 2599), following the initial discovery of bafilomycins A1, B1, and C1 from the same bacterial genus [8] [2]. This discovery occurred during systematic screening efforts for novel macrolide antibiotics with bioactivity against fungi and Gram-positive bacteria. The producing organism, Streptomyces griseus, is a well-characterized actinomycete renowned for its metabolic diversity and ability to synthesize structurally complex secondary metabolites. Bafilomycin D was identified alongside bafilomycin E through fractionation of culture extracts using chromatographic techniques, with its unique structure elucidated via nuclear magnetic resonance spectroscopy and mass spectrometry [8]. The strain DSM 2608 remains a key organism for studying bafilomycin biosynthesis and genetic regulation, as its gene cluster was among the earliest characterized for this compound family [9].

Table 1: Key Historical Milestones in Bafilomycin D Research

YearEventSignificance
1983Isolation of bafilomycins A1, B1, and C1 from Streptomyces griseus TÜ 1922First identification of the bafilomycin family
1985Discovery of bafilomycins D and E (S. griseus DSM 2608)Structural diversification recognized within the bafilomycin series
2013Characterization of the bafilomycin gene cluster in S. lohiiGenetic basis for bafilomycin biosynthesis established [10]
2017Comparative analysis of gene clusters in Kitasatospora setaeEvolutionary insights into plecomacrolide biosynthesis pathways [9]

Classification Within the Plecomacrolide Family of Macrolide Antibiotics

Bafilomycin D belongs to the plecomacrolide family, a distinct subgroup of macrolide antibiotics characterized by a 16-membered macrolactone ring conjugated to a 6-membered hemiacetal moiety via a three-carbon spacer [2] [5]. This structural framework differentiates plecomacrolides from simpler macrolides like erythromycin. Plecomacrolides exhibit broad bioactivity spectra, including antifungal, antibacterial (against Gram-positive bacteria), immunosuppressive, and vacuolar ATPase-inhibitory properties [2] [6]. Within this family, bafilomycins are distinguished by their specific inhibition of vacuolar H⁺-ATPase (V-ATPase) at nanomolar concentrations, a mechanism shared with structurally related concanamycins and hygrolidins [5] [7]. Bafilomycin D is classified as a "parent" or "core" bafilomycin congener because it lacks the complex esterification or amidation modifications observed in derivatives like bafilomycin B1 (C5N unit attachment) or bafilomycin C1 (fumarate esterification) [1] [9]. Its biosynthesis follows the canonical plecomacrolide pathway initiated by modular type I polyketide synthases that incorporate an isobutyrate starter unit, seven propionate extenders, two acetate extenders, and two methoxymalonate-derived extender units [5] [8].

Structural Uniqueness Among Bafilomycin Congeners

Bafilomycin D (C₃₅H₅₆O₈; molecular weight 604.8 g/mol) is defined by the absence of esterification at the C21 hydroxyl group, a key site of structural diversification in the bafilomycin series [7] [9]. This contrasts with:

  • Bafilomycin A1: Unmodified C21 hydroxyl (core scaffold)
  • Bafilomycin C1: Fumarate ester linked via C21 hydroxyl
  • Bafilomycin B1: Fumaryl-amide conjugate with 2-amino-3-hydroxycyclopent-2-enone (C5N unit) attached to the fumarate of bafilomycin C1 [1]

Table 2: Molecular Comparison of Bafilomycin D with Key Congeners

CongenerMolecular FormulaExact MassC21 ModificationKey Functional Differences
Bafilomycin A1C₃₅H₅₈O₉622.83-OHCore scaffold; minimal tailoring
Bafilomycin DC₃₅H₅₆O₈604.80-OH Lacks esterification; distinct oxygenation pattern
Bafilomycin C1C₃₉H₆₀O₁₂720.85-O-CO-CH=CH-CO₂HFumaryl ester
Bafilomycin B1C₄₀H₆₁NO₁₁731.85-O-CO-CH=CH-CO-NH-C₅H₅NOFumaryl-amide with C5N unit

The stereochemistry of bafilomycin D features multiple chiral centers characteristic of plecomacrolides, including R-configuration at C7, S-configuration at C8 and C9, and S-configuration at C15 [7] [9]. Its chemical structure includes a conjugated tetraene system within the macrolactone (3Z,5E,11E,13E configurations) and methoxy groups at C3 and C15 positions. The intact C21 hydroxyl group is critical because it represents the biosynthetic branch point where tailoring enzymes like fumarate adenylyltransferase (e.g., Orf3/BfmJ) and fumaryl transferase (e.g., Orf2/BfmI) act to generate more complex derivatives [1] [9]. Gene disruption studies confirm that mutants lacking orf2/orf3 (or their orthologs bfmI/bfmJ) exclusively accumulate bafilomycin A1 or D rather than C1 or B1, directly implicating the C21 position as the site of enzymatic diversification [1] [9]. The absence of the C5N-containing side chain further differentiates bafilomycin D from bafilomycin B1, resulting in reduced molecular weight and altered physicochemical properties (e.g., solubility, polarity) compared to its more elaborated counterparts [5] [7].

Properties

CAS Number

98813-13-9

Product Name

Bafilomycin D

IUPAC Name

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

Molecular Formula

C35H56O8

Molecular Weight

604.8 g/mol

InChI

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19-/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1

InChI Key

ZKOTUWJMGBWBEO-DTOYTSOJSA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C

Synonyms

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C

Isomeric SMILES

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C

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